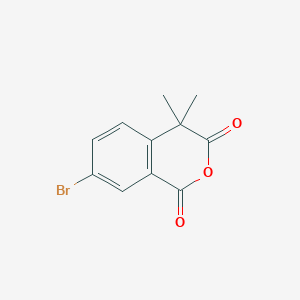
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is known for its unique structure, which includes a bromine atom and a dimethyl group attached to a dihydrobenzopyranone core. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the bromination of 4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzopyranones, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
Applications De Recherche Scientifique
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets. The bromine atom and the dihydrobenzopyranone core play crucial roles in its reactivity and biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione: Lacks the bromine atom, leading to different reactivity and properties.
7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a benzothiadiazole core instead of a benzopyranone core, resulting in different chemical behavior.
1,3-dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Features a spiro structure and different functional groups, leading to unique properties.
Uniqueness
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione is unique due to the presence of both a bromine atom and a dimethyl group on the benzopyranone core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C11H9BrO3 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
7-bromo-4,4-dimethylisochromene-1,3-dione |
InChI |
InChI=1S/C11H9BrO3/c1-11(2)8-4-3-6(12)5-7(8)9(13)15-10(11)14/h3-5H,1-2H3 |
Clé InChI |
GQBQQBNAPQERKG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=C(C=C2)Br)C(=O)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















